N-(4-Carboxybutanoyl)-L-histidine
Description
Properties
CAS No. |
595606-47-6 |
|---|---|
Molecular Formula |
C11H15N3O5 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
5-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H15N3O5/c15-9(2-1-3-10(16)17)14-8(11(18)19)4-7-5-12-6-13-7/h5-6,8H,1-4H2,(H,12,13)(H,14,15)(H,16,17)(H,18,19)/t8-/m0/s1 |
InChI Key |
ZDNAICGIKKLYAH-QMMMGPOBSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CCCC(=O)O |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Direct Acylation of L-Histidine
One common method for synthesizing N-(4-Carboxybutanoyl)-L-histidine involves the direct acylation of L-histidine with 4-carboxybutanoic acid. The reaction typically follows these steps:
Reagents : L-histidine, 4-carboxybutanoic acid, coupling agents (e.g., Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)).
Reaction Conditions : The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Mechanism : The carboxylic acid group of 4-carboxybutanoic acid reacts with the amino group of L-histidine to form an amide bond.
Yield : Typically, this method can achieve yields ranging from 70% to 90% depending on the optimization of reaction conditions and purification steps.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has gained popularity due to its efficiency and ability to enhance reaction rates. The preparation of this compound using microwave irradiation includes:
Reagents : Similar to direct acylation but often requires less coupling agent due to enhanced reactivity under microwave conditions.
Reaction Conditions : The mixture is subjected to microwave irradiation for a specified time, often between 1 to 5 minutes, at controlled temperatures.
Advantages : This method reduces reaction time significantly and can lead to higher purity products due to minimized side reactions.
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis offers a robust approach for synthesizing various peptides and derivatives, including this compound. The process involves:
Resin Selection : A suitable resin (e.g., Wang resin) is chosen for attaching the first amino acid.
Coupling Steps : Each amino acid is sequentially added using standard coupling reagents like HATU or DIC in the presence of base (e.g., N,N-Diisopropylethylamine).
Cleavage and Purification : After synthesis, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) and purified by high-performance liquid chromatography (HPLC).
Alternative Methods
Other methods reported in literature include enzymatic synthesis using specific proteases that can selectively acylate L-histidine or the use of more complex synthetic routes involving multiple steps for higher specificity and yield.
Characterization Techniques
After synthesis, characterization of this compound is crucial to confirm its structure and purity. Common techniques include:
Nuclear Magnetic Resonance (NMR) : Used to determine the structure and confirm the presence of functional groups.
Mass Spectrometry (MS) : Confirms molecular weight and structure.
Infrared Spectroscopy (IR) : Identifies functional groups based on characteristic absorption bands.
Example Characterization Data
| Technique | Observations |
|---|---|
| NMR | Peaks corresponding to histidine backbone and carboxybutanoyl group |
| Mass Spectrometry | Molecular ion peak at m/z = [calculated mass] confirming synthesis |
| IR | Characteristic peaks at ~1700 cm⁻¹ for carbonyl groups |
Chemical Reactions Analysis
Types of Reactions: N-(4-Carboxybutanoyl)-L-histidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxybutanoyl group to a hydroxyl group.
Substitution: The amide bond can be targeted for substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
A. Drug Development
N-(4-Carboxybutanoyl)-L-histidine is being investigated for its role as a pharmacological agent due to its structural similarity to other bioactive compounds. Its ability to modify histamine pathways makes it a candidate for treating conditions related to histamine dysregulation, such as allergies and gastric disorders. The compound's unique properties may also contribute to the development of histamine receptor antagonists, which are crucial in managing allergic reactions and gastric acid secretion.
B. Antioxidant Properties
Research indicates that derivatives of L-histidine exhibit antioxidant properties, potentially mitigating oxidative stress-related diseases. Studies have shown that L-histidine and its derivatives can scavenge reactive oxygen species, which are implicated in various pathological conditions including neurodegenerative diseases and cancer .
Metabolic Studies
A. Interaction with Non-Esterified Fatty Acids (NEFA)
Recent metabolomic studies have highlighted the interaction between this compound and NEFA metabolism. Elevated levels of NEFA are associated with metabolic disorders such as ketosis in cattle. This compound may play a role in modulating these effects, suggesting its potential use in managing metabolic diseases through dietary supplementation .
B. Nutritional Supplementation
As an amino acid derivative, this compound can be incorporated into nutritional supplements aimed at enhancing athletic performance and recovery. Its role in protein synthesis and muscle metabolism positions it as a beneficial additive for athletes and individuals engaged in strenuous physical activities .
Nutritional Science
A. Dietary Applications
The incorporation of this compound into diets may improve overall health by supporting metabolic functions and enhancing nutrient absorption. Its potential to influence histamine levels could also be beneficial in managing food sensitivities and allergies .
B. Animal Nutrition
In animal nutrition, this compound has been explored as a feed additive to enhance growth performance and health in livestock. Studies suggest that it can improve feed efficiency and support immune function, making it a valuable component in animal husbandry practices .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which N-(4-Carboxybutanoyl)-L-histidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues of L-Histidine
L-Histidine Bis(Fluoride) (LHis·2HF)
- Structure: Combines L-histidine with hydrofluoric acid, forming a semi-organic crystal. The fluoride ions interact with imidazole and carboxyl groups, enhancing nonlinear optical (NLO) properties .
- Key Properties :
N-Acetyl-L-Carnosine
- Structure : Features an acetylated β-alanine linked to L-histidine, stabilizing the molecule against enzymatic degradation .
- Applications : Used in ophthalmology for antioxidant and anti-glycation effects .
N-Acyl-L-Histidine Comicelles
Physicochemical Properties
Table 1: Comparative Physicochemical Data
- Polarity and Solubility: The carboxybutanoyl group increases hydrophilicity, favoring aqueous solubility, unlike chlorophenyl-substituted pyridines (), which are lipophilic .
- Thermal Stability: L-His bis(fluoride) exhibits higher thermal stability (>191°C) due to strong ionic bonds, whereas acylated derivatives (e.g., N-acetyl-L-carnosine) decompose near 250°C .
Enzymatic Interactions
- L-Histidine derivatives interact with proteins like HisG, a rate-limiting enzyme in histidine biosynthesis. Biochar-derived organic compounds upregulate hisG expression at 3–5% concentrations but inhibit it at ≥7% .
- N-(4-Carboxybutanoyl)-L-His may act as a substrate or modulator for histidine-metabolizing enzymes, akin to L-histidine methyl ester (Km = 0.25–50 mM for GkHAL enzyme) .
Biomarker Potential
- L-Histidine is implicated as a biomarker for PEGylated liposomal doxorubicin-induced hypersensitivity . Modified derivatives like N-(4-Carboxybutanoyl)-L-His may enhance diagnostic specificity or therapeutic monitoring.
Key Research Findings and Contradictions
- Thermal Stability vs. Functionality: While L-His bis(fluoride) is thermally stable, its synthesis requires hazardous HF . N-(4-Carboxybutanoyl)-L-His offers a safer route but lacks thermal data.
- Biosynthesis Modulation : Low biochar concentrations (1–5%) enhance histidine production, but high concentrations (≥7%) suppress it, suggesting dose-dependent effects of organic additives .
Biological Activity
N-(4-Carboxybutanoyl)-L-histidine is a derivative of L-histidine, an essential amino acid known for its significant biological roles. This compound, like its parent amino acid, exhibits various biological activities that contribute to health and disease management. This article reviews the biological activity of this compound, focusing on its metabolic pathways, physiological effects, and potential therapeutic applications.
Antioxidant Properties
Histidine and its derivatives are recognized for their antioxidant capabilities. They can scavenge reactive oxygen species (ROS) and chelate metal ions, thereby preventing oxidative stress . The antioxidant function is critical in mitigating damage in various pathological conditions such as neurodegenerative diseases and inflammation.
Role in Metabolic Regulation
Recent studies have indicated that histidine supplementation could improve insulin sensitivity and modulate lipid metabolism. For instance, L-histidine has been shown to interact with non-esterified fatty acids (NEFAs), potentially reducing obesity-related parameters like body mass index (BMI) and fat mass . This suggests that this compound may also play a role in metabolic regulation.
Neuroprotective Effects
Histidine's ability to cross the blood-brain barrier allows it to exert neuroprotective effects. It is involved in neurotransmitter synthesis and may influence cognitive functions. The modulation of histamine levels in the brain can impact mood regulation and cognitive performance .
Clinical Trials on Histidine Supplementation
- Histidine Tolerance Study : A study involving healthy subjects demonstrated that high doses of histidine significantly elevated plasma levels shortly after ingestion but returned to baseline within hours. This rapid fluctuation indicates a dynamic metabolic response to histidine intake .
- Effects on Appetite and Zinc Excretion : Research assessing the impact of histidine on appetite found no significant changes in food intake or sensory perception among participants receiving high doses over four weeks. However, urinary zinc excretion increased significantly with higher histidine intake, suggesting potential interactions with mineral metabolism .
- Metabolomic Profiling : Investigations into the metabolomic effects of L-histidine in bovine mammary epithelial cells revealed alterations in lipid biosynthesis pathways when exposed to NEFAs. This highlights the potential of histidine derivatives like this compound in managing metabolic disorders related to fatty acid imbalances .
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-Carboxybutanoyl)-L-histidine, and how is purity validated?
- Methodology : Synthesis often involves coupling L-histidine with activated carboxylic acid derivatives (e.g., 4-carboxybutanoyl chloride) under controlled pH (7–9) using aqueous-organic biphasic systems. Purity validation employs reverse-phase HPLC with UV detection (210–254 nm) and high-resolution mass spectrometry (HRMS) to confirm molecular mass and isotopic patterns .
- Experimental Design : For reproducibility, optimize reaction stoichiometry (1:1.2 molar ratio of L-histidine to acylating agent) and monitor reaction progress via thin-layer chromatography (TLC). Post-synthesis purification via ion-exchange chromatography removes unreacted starting materials .
Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?
- Techniques :
- NMR Spectroscopy : 1H and 13C NMR in D2O or deuterated DMSO to resolve imidazole protons (δ 7.0–8.5 ppm) and carboxybutanoyl chain signals (δ 2.0–2.5 ppm).
- Mass Spectrometry : Electrospray ionization (ESI-MS) in positive ion mode for molecular ion detection (e.g., [M+H]+ at m/z 287.1) and tandem MS/MS for fragmentation pattern analysis .
- Viscosity Analysis : Jones-Dole equation to assess solute-solvent interactions in aqueous buffers, with B-coefficients indicating structural hydration effects .
Advanced Research Questions
Q. How do pH and ionic strength modulate the aggregation behavior and catalytic activity of this compound?
- Mechanistic Insight : At pH < 6, protonation of the imidazole group reduces solubility, promoting micelle-like aggregation (critical aggregation concentration ~0.5–1.0 mM). Above pH 7, deprotonation enhances hydrophilicity, stabilizing monomeric forms. Catalytic efficiency in ester hydrolysis (e.g., p-nitrophenyl acetate) peaks at pH 7.5–8.0 due to optimal nucleophilic activation of the histidine side chain .
- Experimental Design : Use dynamic light scattering (DLS) to monitor aggregate size (10–50 nm) and circular dichroism (CD) to track conformational changes. Compare kinetic constants (kcat/KM) across pH gradients (4–9) using stopped-flow spectrophotometry .
Q. How can contradictory data on catalytic efficiency between micellar and non-micellar systems be resolved?
- Analysis Framework :
- Surfactant Effects : Cationic surfactants (e.g., cetyltrimethylammonium bromide) enhance stereoselectivity in micellar systems by stabilizing transition states via electrostatic interactions. Non-micellar systems (e.g., aqueous buffers) lack this stabilization, leading to lower enantiomeric excess (ee) .
- Statistical Validation : Apply multivariate regression to isolate variables (surfactant concentration, temperature) impacting catalytic rates. Use Arrhenius plots to differentiate activation energy barriers between systems .
Q. What structural features of this compound enable metal ion chelation and enzyme modulation?
- Mechanistic Role :
- Metal Chelation : The imidazole nitrogen and carboxylate groups coordinate transition metals (Cu²⁺, Fe³⁺), inhibiting Fenton reaction-driven oxidative damage. Chelation constants (log K) range from 8.5–10.5 for Cu²⁺, measured via UV-Vis titration .
- Enzyme Inhibition : The carboxybutanoyl chain mimics peptide substrates, competitively binding to active sites of peptidases (e.g., angiotensin-converting enzyme). Molecular docking (AutoDock Vina) and free-energy perturbation (FEP) simulations predict binding affinities (ΔG ~ −8 to −10 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
